molecular formula C14H12Cl2N2O B5020236 N-[(2-chlorophenyl)(4-chlorophenyl)methyl]urea

N-[(2-chlorophenyl)(4-chlorophenyl)methyl]urea

Cat. No. B5020236
M. Wt: 295.2 g/mol
InChI Key: GICGNVGABFUVBH-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which typically consists of a carbonyl group flanked by two amine groups. Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities .


Molecular Structure Analysis

The molecular structure of urea derivatives generally consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). The presence of chlorophenyl groups suggests aromatic rings with chlorine substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Urea derivatives, for example, often have good solubility in water due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of urea derivatives can vary widely and depends on their exact structure and the biological system in which they are used. They may interact with various enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its exact structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research and development of urea derivatives are vast. They are being explored for various applications in medicinal chemistry, including as potential treatments for various diseases .

properties

IUPAC Name

[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-10-7-5-9(6-8-10)13(18-14(17)19)11-3-1-2-4-12(11)16/h1-8,13H,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICGNVGABFUVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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